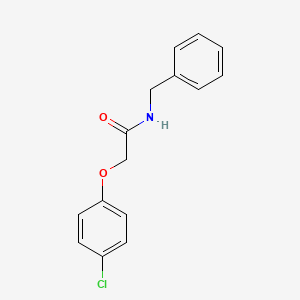

N-Benzyl-2-(4-chloro-phenoxy)-acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVXCGZAOOWKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203074 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(4-chloro-phenoxy)-acetamide typically involves the reaction of benzylamine with 4-chlorophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

The reaction can be represented as follows:

Benzylamine+4-Chlorophenoxyacetic acidDCCthis compound+Dicyclohexylurea

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(4-chloro-phenoxy)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: this compound N-oxide

Reduction: N-Benzyl-2-(4-chloro-phenoxy)-ethylamine

Substitution: N-Benzyl-2-(4-substituted-phenoxy)-acetamide

Scientific Research Applications

N-Benzyl-2-(4-chloro-phenoxy)-acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(4-chloro-phenoxy)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chlorophenoxy Acetamide Derivatives

Structurally closest analogs differ in chloro-substitution patterns or additional functional groups:

Key Findings :

Tetrahydroisoquinoline-Based Acetamides

These compounds feature a fused ring system, altering pharmacokinetic profiles:

Key Findings :

Nitroheterocyclic Acetamides (e.g., Benznidazole)

These compounds share the N-benzyl-acetamide core but incorporate nitroheterocycles:

Key Findings :

- The nitro group in benznidazole contributes to redox-activated cytotoxicity but also causes toxicity, unlike the chloro-phenoxy group’s milder profile .

- Chlorophenoxy derivatives may offer safer alternatives for chronic therapeutic use .

Boronate-Containing Acetamides

These derivatives incorporate boronate esters for enhanced reactivity or solubility:

Q & A

Q. What are the established synthetic routes for N-Benzyl-2-(4-chloro-phenoxy)-acetamide, and what reaction conditions optimize yield?

The compound is synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 4-benzyloxyaniline with chloroacetyl chloride in dichloromethane under anhydrous conditions. Triethylamine is added to neutralize HCl byproducts. Key optimizations include:

- Maintaining temperatures below 10°C during chloroacetyl chloride addition to mitigate exothermic side reactions.

- Stirring for 6–8 hours to ensure complete conversion.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >75% purity. Alternative solvents like THF may reduce side-product formation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirms the presence of benzyl (δ 4.45–4.65 ppm, singlet), chloro-phenoxy (δ 6.85–7.25 ppm, aromatic protons), and acetamide (δ 2.10–2.30 ppm, CH2Cl) groups.

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 304.1 aligns with the molecular formula C15H14ClNO2.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays).

- Melting Point : 145–148°C indicates crystallinity and purity .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Activity : Derivatives with thiazole or pyridine substitutions inhibit Src kinase (IC50 ~50 nM) and reduce proliferation in breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction .

- Antimicrobial Effects : Chloro-phenoxy analogs show moderate activity against Staphylococcus aureus (MIC 32 µg/mL) due to membrane disruption .

Advanced Research Questions

Q. How do structural modifications at the benzyl or phenoxy groups influence biological activity?

- Benzyl Substitutions : Replacing benzyl with 4-fluorobenzyl increases lipophilicity (logP from 3.2 to 3.8), enhancing blood-brain barrier penetration in neuroactivity studies .

- Phenoxy Modifications : Introducing a methylsulfonyl group at the para position improves kinase inhibition (e.g., 10-fold higher potency against EGFR vs. parent compound) by strengthening hydrogen bonding with catalytic lysine residues .

- Methodological Approach : Iterative SAR studies combine molecular docking (AutoDock Vina) with in vitro assays to prioritize analogs for synthesis .

Q. What crystallographic methods resolve the 3D structure of this compound derivatives?

- Single-Crystal X-Ray Diffraction : Crystals grown in methanol are analyzed using Bruker AXS diffractometers (Mo-Kα radiation). SHELX programs refine structures via direct methods, achieving R-factors <0.05.

- Key Findings : The chloro-phenoxy group adopts a planar conformation, facilitating π-π stacking with aromatic residues in enzyme binding pockets .

Q. How can researchers address discrepancies in reported biological efficacy across studies?

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) to minimize variability.

- Data Validation : Reproduce conflicting results under controlled conditions (e.g., purity verification via LC-MS) and employ orthogonal assays (e.g., Western blotting for apoptosis markers alongside cell viability assays) .

Q. What synthetic strategies improve scalability for multi-step derivatives?

- Flow Chemistry : Continuous-flow reactors reduce reaction times (from 8 hours to 30 minutes) for chloroacetylation steps by enhancing heat transfer.

- Catalytic Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces boronate esters at the phenoxy group, enabling diversification with >80% yield .

Methodological Notes

- Contradictions in Data : Variations in reported IC50 values (e.g., 50 nM vs. 120 nM for Src inhibition) may arise from differences in assay protocols (e.g., ATP concentration in kinase assays). Meta-analyses using PubChem BioAssay data are recommended .

- Advanced Characterization : Dynamic light scattering (DLS) and circular dichroism (CD) can probe aggregation states and conformational stability in solution, critical for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.